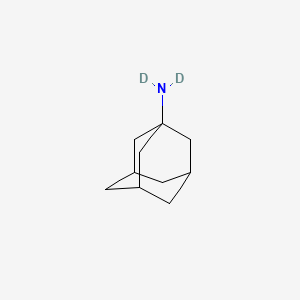

1-Aminoadamantane-N,N-D2

Vue d'ensemble

Description

1-Aminoadamantane-N,N-D2 is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse pharmacological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminoadamantane-N,N-D2 can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in the presence of sulfuric acid. This method is useful for preparing antiviral drugs and other biologically active compounds . Another method involves the use of adamantane-derived Schiff bases, which are coordinated in their bis-condensed form in various complexes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Aminoadamantane-N,N-D2 undergoes various chemical reactions, including nucleophilic substitution (SN2) reactions. For example, treatment with methyl 2,4-dibromobutanoate in the presence of a nonnucleophilic base involves two successive SN2 reactions, resulting in the formation of a new carbon-nitrogen bond .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include methyl 2,4-dibromobutanoate and nonnucleophilic bases.

Oxidation and Reduction: Specific oxidizing and reducing agents can be used to modify the functional groups on the adamantane scaffold, leading to various derivatives with different properties.

Major Products Formed: The major products formed from these reactions include substituted adamantane derivatives with enhanced biological activity and stability .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: 1-Aminoadamantane-N,N-D2 serves as a versatile building block in organic synthesis, facilitating the creation of complex molecular architectures. Its unique cage-like structure enhances its utility in reaction mechanisms and synthetic pathways.

2. Biology:

- Enzyme Inhibition Studies: The compound's ability to disrupt enzyme activity makes it an important tool for studying enzyme inhibition and protein interactions. Research indicates that its derivatives can modulate the activity of various enzymes, providing insights into biochemical pathways.

3. Medicine:

- Potential Therapeutic Applications: this compound and its derivatives have shown promise in treating viral infections and neurodegenerative disorders. For instance, related compounds like amantadine are known for their antiviral properties against influenza A virus by targeting the M2 proton channel, inhibiting viral replication.

4. Industry:

- Drug Delivery Systems: The compound is utilized in developing advanced drug delivery systems such as liposomes and dendrimers. These systems enhance targeted drug delivery and surface recognition, improving therapeutic efficacy.

Case Studies

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against influenza viruses. In vitro studies indicate that these compounds can effectively inhibit viral replication at low concentrations.

Case Study 2: Enzyme Interaction

A study focused on the enzyme inhibition properties of this compound showed that it could disrupt specific enzyme functions critical for cellular processes. This property is being explored for potential applications in cancer therapies.

Mécanisme D'action

The mechanism of action of 1-Aminoadamantane-N,N-D2 involves its interaction with specific molecular targets and pathways. For example, amantadine, a related compound, targets the M2 proton channel of the influenza A virus, inhibiting viral replication . Similar mechanisms may apply to this compound, where it disrupts enzyme activity and interferes with cellular processes .

Comparaison Avec Des Composés Similaires

1-Aminoadamantane-N,N-D2 can be compared with other adamantane derivatives, such as:

Amantadine (1-aminoadamantane): Known for its antiviral activity against influenza A.

Rimantadine (1-methyl-1-adamantane methylamine): Similar to amantadine but with different pharmacokinetic properties.

Memantine (1-amino-3,5-dimethyladamantane): Used in the treatment of Alzheimer’s disease.

Uniqueness: this compound stands out due to its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for drug development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Activité Biologique

1-Aminoadamantane-N,N-D2, a derivative of adamantane, is recognized for its diverse pharmacological properties and potential therapeutic applications. This compound, with the CAS number 40933-03-7, has gained attention in various fields, including virology and neurology, due to its unique mechanism of action and biological activity.

This compound has a molecular weight of 153.26 g/mol and is characterized by its stable adamantane structure. The compound can be synthesized through various methods, including nucleophilic substitution reactions, which are essential for modifying its functional groups to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- NMDA Receptor Antagonism : Similar to related compounds such as amantadine and memantine, this compound acts as an NMDA receptor antagonist. This mechanism is crucial in neuroprotective strategies against excitotoxicity associated with neurodegenerative diseases .

- Viral Replication Inhibition : The compound has demonstrated potential in inhibiting viral replication, particularly against influenza viruses by targeting the M2 proton channel, thereby preventing the release of viral genomes into host cells .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties. Research indicates that compounds in the adamantane family can improve outcomes in conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD). For instance, studies have shown that treatment with amantadine can lead to improved functional recovery in traumatic brain injury (TBI) patients compared to placebo .

Antiviral Properties

The compound's ability to disrupt viral mechanisms makes it a candidate for antiviral therapy. In vitro studies have shown that adamantanes can inhibit SARS-CoV-2 by down-regulating host-cell proteases, thus impairing viral genome release . Case studies have reported that patients with PD or multiple sclerosis (MS) treated with adamantanes showed no signs of infectious disease after exposure to SARS-CoV-2 .

Research Findings and Case Studies

Adverse Effects

While this compound shows promise in therapeutic applications, it is essential to consider potential adverse effects. Commonly reported side effects include confusion, light-headedness, and sleep disturbances; however, these are generally mild and manageable .

Propriétés

IUPAC Name |

N,N-dideuterioadamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i/hD2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-ZSJDYOACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010085 | |

| Record name | Amantadine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.